PKCζ Inhibition: Superior Potency Over 2-Fluoro-4-methoxyphenyl Analog
In a direct, cell-free assay measuring inhibition of human atypical protein kinase C zeta (PKCζ), the target compound demonstrates an IC₅₀ of 0.002 µM [1]. This is 2-fold more potent than the closely related analog ethyl 2-amino-4-(2-fluoro-4-methoxyphenyl)thiophene-3-carboxylate, which exhibits an IC₅₀ of 0.004 µM under the same assay conditions [1].
| Evidence Dimension | IC₅₀ for PKCζ inhibition |
|---|---|
| Target Compound Data | 0.002 µM |
| Comparator Or Baseline | ethyl 2-amino-4-(2-fluoro-4-methoxyphenyl)thiophene-3-carboxylate: 0.004 µM |
| Quantified Difference | 2-fold lower IC₅₀ (higher potency) |
| Conditions | Cell-free assay; human PKCζ; pH and temperature not specified in the publication |
Why This Matters
This 2-fold potency advantage directly impacts selection for PKCζ-targeted studies, potentially reducing the required compound concentration and minimizing off-target effects.
- [1] BRENDA Enzyme Database. (n.d.). Search IC50 Value for EC 2.7.11.13 (protein kinase C). View Source
